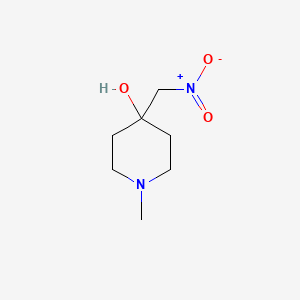

1-methyl-4-(nitromethyl)piperidin-4-ol

Description

This compound has been identified as having anti-inflammatory activity . Its structure combines a hydroxyl group and a nitromethyl group on the same carbon, which may influence its electronic properties, reactivity, and biological interactions.

Properties

IUPAC Name |

1-methyl-4-(nitromethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-8-4-2-7(10,3-5-8)6-9(11)12/h10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKAWPIDTFYWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol typically involves the reaction of N-methyl-4-piperidone with nitromethane under basic conditions . The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(nitromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(nitromethyl)piperidin-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-methyl-4-(nitromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity in Piperidin-4-ol Derivatives

Piperidin-4-ol derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Piperidin-4-ol Derivatives

*Estimated based on structural complexity.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The nitromethyl group in 1-methyl-4-(nitromethyl)piperidin-4-ol likely increases electrophilicity, which may enhance interactions with biological targets or catalytic sites. In contrast, electron-donating groups (e.g., 3,4,5-trimethylphenoxy in LAS_52160953) improve hydrophobic binding in enzyme pockets . Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., trifluoromethylphenyl, naphthyloxy) are associated with π-π stacking and enhanced receptor affinity, while aliphatic nitromethyl groups may favor radical-mediated anti-inflammatory mechanisms .

Biological Activity :

- Anti-inflammatory vs. Antiparasitic : The nitromethyl derivative’s anti-inflammatory activity contrasts with LAS_52160953’s antiparasitic action, highlighting how substituents redirect therapeutic applications.

- Analytical vs. Agricultural Use : The trifluoromethylphenyl analog’s role in chemiluminescence differs markedly from KN-2’s plant growth regulation , underscoring functional versatility.

Stability and Binding Interactions

Molecular dynamics simulations of LAS_52160953 revealed stable binding with TgAPN2 (RMSD < 2 Å over 50 ns) due to hydrogen bonds with Tyr914 and Asp920 . While similar data for 1-methyl-4-(nitromethyl)piperidin-4-ol are unavailable, its nitro group may confer distinct stability challenges (e.g., susceptibility to reduction) compared to halogenated or aromatic analogs.

Biological Activity

1-Methyl-4-(nitromethyl)piperidin-4-ol is a piperidine derivative that has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that includes a nitromethyl group, which is believed to play a significant role in its biological effects.

Chemical Structure

The compound's chemical formula is , and it is characterized by the following structural components:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Methyl group : Attached to the nitrogen atom of the piperidine.

- Nitromethyl group : Substituted at the 4-position of the piperidine ring.

The biological activity of 1-methyl-4-(nitromethyl)piperidin-4-ol is primarily attributed to its interaction with various molecular targets within biological systems. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules, thereby modulating several biochemical pathways. This includes potential effects on:

- Signal transduction pathways : The compound may influence pathways involved in cell proliferation and apoptosis.

- Enzyme inhibition : It has been studied for its inhibitory effects on specific kinases, such as Pim-1 kinase, which is implicated in several malignancies and inflammatory conditions .

Therapeutic Potential

Research indicates that 1-methyl-4-(nitromethyl)piperidin-4-ol could serve as a precursor in the synthesis of bioactive molecules with therapeutic applications, particularly in:

- Antiviral and antimicrobial activities : Preliminary studies suggest potential efficacy against certain pathogens.

- Anti-inflammatory properties : The compound has been linked to modulation of inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition of Pim Kinases : A study highlighted the role of Pim-1 kinase in cancer progression. Inhibitors derived from compounds like 1-methyl-4-(nitromethyl)piperidin-4-ol demonstrated potential in reducing tumor growth in preclinical models .

- Antimicrobial Activity : In vitro assessments revealed that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its utility as an antibiotic agent.

- Anti-inflammatory Effects : Research conducted using RAW 264.7 macrophage cell lines indicated that treatment with this compound led to a reduction in pro-inflammatory markers, showcasing its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Synthesis Methods

The synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol typically involves multi-step organic reactions:

- Formation of Piperidine Ring : Through cyclization reactions involving appropriate precursors.

- Introduction of Nitromethyl Group : Via nitration reactions using nitric acid or other nitrating agents.

Industrial Use

In addition to its research applications, this compound serves as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique structural features contribute to its role as a building block for more complex organic molecules, enhancing its value in industrial chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.